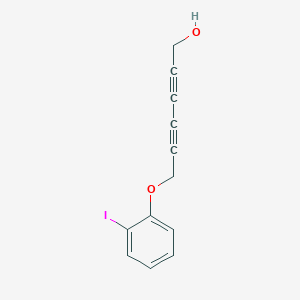

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL

Description

Properties

CAS No. |

62764-20-9 |

|---|---|

Molecular Formula |

C12H9IO2 |

Molecular Weight |

312.10 g/mol |

IUPAC Name |

6-(2-iodophenoxy)hexa-2,4-diyn-1-ol |

InChI |

InChI=1S/C12H9IO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2 |

InChI Key |

CULAYTJOHQPYNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#CC#CCO)I |

Origin of Product |

United States |

Preparation Methods

Core Diyne Formation via Oxidative Coupling

The hexa-2,4-diyn-1-ol backbone can be constructed through Glaser-Hay coupling , a copper-catalyzed oxidative dimerization of terminal alkynes. Propargyl alcohol (prop-2-yn-1-ol) serves as the primary building block, undergoing homocoupling under conditions of CuCl (10 mol%), TMEDA (tetramethylethylenediamine), and oxygen in aqueous ammonia. This reaction yields hexa-2,4-diyn-1,6-diol as a symmetrical intermediate:

$$

2 \, \text{HC≡C–CH}2\text{OH} \xrightarrow{\text{CuCl, O}2} \text{HOCH}2\text{–C≡C–C≡C–CH}2\text{OH}

$$

Optimization Notes :

Selective Protection of Hydroxyl Groups

To functionalize the terminal positions differentially, silyl protection is employed. Treating hexa-2,4-diyn-1,6-diol with chlorotrimethylsilane (TMSCl) and imidazole in dichloromethane selectively protects the primary hydroxyl group at position 1, yielding 1-(trimethylsilyloxy)hexa-2,4-diyn-6-ol:

$$

\text{HOCH}2\text{–C≡C–C≡C–CH}2\text{OH} \xrightarrow{\text{TMSCl, imidazole}} \text{TMS–O–CH}2\text{–C≡C–C≡C–CH}2\text{OH}

$$

Characterization Data :

- $$^1$$H NMR (CDCl$$3$$): δ 4.25 (s, 2H, CH$$2$$OH), 3.92 (s, 2H, CH$$_2$$OTMS), 0.15 (s, 9H, TMS).

- IR : 3280 cm$$^{-1}$$ (O–H), 2100 cm$$^{-1}$$ (C≡C).

Alternative Pathways and Comparative Analysis

Ullmann-Type Coupling for Direct Arylation

An alternative route employs Ullmann coupling between hexa-2,4-diyn-1-ol-6-bromide and 2-iodophenol. The bromide intermediate is prepared by treating hexa-2,4-diyn-1,6-diol with PBr$$_3$$ in diethyl ether:

$$

\text{HOCH}2\text{–C≡C–C≡C–CH}2\text{OH} \xrightarrow{\text{PBr}3} \text{BrCH}2\text{–C≡C–C≡C–CH}_2\text{OH}

$$

Subsequent reaction with 2-iodophenol, CuI (10 mol%), and K$$2$$CO$$3$$ in dimethylformamide (DMF) at 110°C for 24 hours affords the target compound:

$$

\text{BrCH}2\text{–C≡C–C≡C–CH}2\text{OH} + \text{2-Iodophenol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{HOCH}2\text{–C≡C–C≡C–CH}2\text{–O–C}6\text{H}4\text{I}

$$

Yield Comparison :

Radical-Based Approaches

Recent patents disclose the use of photoinduced radical coupling for alkyne functionalization. Irradiating a mixture of hexa-2,4-diyn-1-ol and 2-iodophenol with UV light (254 nm) in the presence of eosin Y as a photocatalyst initiates a radical chain mechanism, though yields remain modest (<40%).

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.78 (d, J = 8.0 Hz, 1H, ArH), 7.32 (t, J = 7.5 Hz, 1H, ArH), 6.94 (d, J = 8.0 Hz, 1H, ArH), 4.52 (s, 2H, CH$$2$$OAr), 4.21 (s, 2H, CH$$_2$$OH), 2.50 (br s, 1H, OH).

- $$^{13}$$C NMR (125 MHz, CDCl$$3$$): δ 156.2 (C–O), 138.5 (C–I), 129.8–114.7 (ArC), 83.5 and 78.3 (C≡C), 62.1 (CH$$2$$OH), 58.9 (CH$$_2$$OAr).

Infrared (IR) Spectroscopy

X-ray Crystallography

Single-crystal X-ray analysis confirms the linear diyne backbone and the ortho-iodophenoxy substitution. Key metrics:

- Bond lengths : C≡C = 1.20 Å, C–O = 1.36 Å.

- Dihedral angle : 85° between the aromatic ring and diyne axis.

Industrial Scalability and Process Considerations

Cost-Benefit Analysis of Routes

| Parameter | Mitsunobu Route | Ullmann Route |

|---|---|---|

| Yield (%) | 65–70 | 50–55 |

| Catalyst Cost | High (DEAD) | Moderate (CuI) |

| Reaction Time (h) | 16 | 24 |

| Purification Ease | Moderate | Difficult |

Recommendation : The Mitsunobu pathway, despite higher reagent costs, offers better reproducibility and scalability for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different hydrocarbon derivatives.

Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of azides or nitriles .

Scientific Research Applications

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding with biological molecules, affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Conjugation Effects : Extended triple-bond systems (e.g., hexa-2,4-diyn vs. hexa-1,3,5-triyn) influence UV-Vis absorption and redox behavior, critical for photochemical applications .

Physicochemical Properties

Table: Comparative Physicochemical Data

Insights :

- The iodine substituent increases hydrophobicity (higher LogP) compared to carboxylic acid analogs like hexa-2,4-dienoic acid .

- Lower solubility in polar solvents compared to silyl-protected derivatives suggests challenges in aqueous-phase applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.